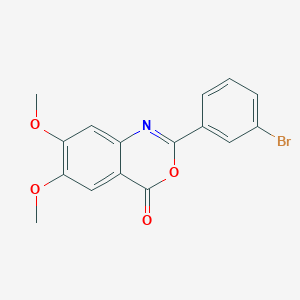![molecular formula C19H13BrO3 B303309 2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)
2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BBMQ and has been extensively studied for its mechanism of action and its potential applications in various fields of research.
作用機序
The mechanism of action of BBMQ involves the induction of oxidative stress in cells. BBMQ is a potent oxidant and can generate reactive oxygen species (ROS) in cells. ROS can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. BBMQ has also been found to induce mitochondrial dysfunction, leading to the release of cytochrome c and activation of caspases, which are key proteins involved in apoptosis.
Biochemical and Physiological Effects:
BBMQ has been found to exhibit a number of biochemical and physiological effects. BBMQ has been found to induce apoptosis in cancer cells by targeting specific signaling pathways. BBMQ has also been found to inhibit the growth of cancer cells by inducing oxidative stress. BBMQ has been found to inhibit the activity of certain enzymes, including NADPH oxidase and xanthine oxidase, which are involved in the production of ROS. BBMQ has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
BBMQ has several advantages for lab experiments. BBMQ is a potent oxidant and can generate ROS in cells, making it an ideal tool for studying oxidative stress. BBMQ has also been found to induce apoptosis in cancer cells, making it a valuable tool for cancer research. However, the use of BBMQ in lab experiments is limited by its toxicity. BBMQ can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. Therefore, caution should be exercised when using BBMQ in lab experiments.
将来の方向性
There are several future directions for research on BBMQ. One area of research is the development of BBMQ derivatives with improved properties, such as decreased toxicity and increased potency. Another area of research is the development of BBMQ-based therapies for the treatment of cancer and other diseases. BBMQ has also been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Further research is needed to fully understand the potential applications of BBMQ in various fields of research.
合成法
The synthesis of BBMQ involves the reaction between 2-hydroxy-5-bromobenzoquinone and benzyl alcohol. The reaction is carried out in the presence of a catalyst and the product is obtained after purification through column chromatography. The synthesis of BBMQ is a complex process and requires expertise in organic chemistry.
科学的研究の応用
BBMQ has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of BBMQ is in the field of cancer research. BBMQ has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. BBMQ has also been found to inhibit the growth of cancer cells by targeting specific signaling pathways.
特性
製品名 |
2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone |
|---|---|
分子式 |
C19H13BrO3 |
分子量 |
369.2 g/mol |
IUPAC名 |
2-bromo-5-(4-phenylmethoxyphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H13BrO3/c20-17-11-18(21)16(10-19(17)22)14-6-8-15(9-7-14)23-12-13-4-2-1-3-5-13/h1-11H,12H2 |
InChIキー |
FIZWIPYJEXVRQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C(=CC3=O)Br |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C(=CC3=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)


![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)


![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)
![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)

![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)